molecular formula C6H4Cl2N4O2 B12977535 4,6-Dichloropyrimidine-2,5-dicarboxamide

4,6-Dichloropyrimidine-2,5-dicarboxamide

Cat. No.: B12977535
M. Wt: 235.02 g/mol
InChI Key: GMWRJBLINCZFDJ-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2,5-dicarboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidine-2,5-dicarboxamide typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with thionyl chloride in the presence of a chlorination catalyst . The reaction conditions generally include:

    Reagents: 4,6-dihydroxypyrimidine, thionyl chloride, chlorination catalyst

    Solvent: Dichloroethane

    Temperature: Reflux conditions

The process involves the following steps:

  • Feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container.
  • Stirring and heating the mixture.
  • Adding diethyl malonate dropwise and maintaining the temperature.
  • Recovering the absolute ethyl alcohol and water-containing ethyl alcohol.
  • Adding hydrochloric aqueous solution until the pH of the reaction liquid is 2 to 6.
  • Cooling, centrifuging, and drying to obtain 4,6-dihydroxypyrimidine.
  • Feeding the 4,6-dihydroxypyrimidine, dichloroethane, and a chlorination catalyst into the container.
  • Stirring and slowly heating until reaching reflux conditions.
  • Adding thionyl chloride dropwise and maintaining the temperature.
  • Cooling, recovering the dichloroethane, and collecting the finished product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The total reaction yield based on diethyl malonate can exceed 83%, and the quality of the product meets international standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, thiols, and alcohols. Conditions typically involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

    Cross-Coupling Reactions: Reagents include phenylboronic acid, palladium acetate, and triphenylphosphine.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl pyrimidines.

Scientific Research Applications

4,6-Dichloropyrimidine-2,5-dicarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyrimidine-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H4Cl2N4O2

Molecular Weight

235.02 g/mol

IUPAC Name

4,6-dichloropyrimidine-2,5-dicarboxamide

InChI

InChI=1S/C6H4Cl2N4O2/c7-2-1(4(9)13)3(8)12-6(11-2)5(10)14/h(H2,9,13)(H2,10,14)

InChI Key

GMWRJBLINCZFDJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)C(=O)N)Cl)C(=O)N

Origin of Product

United States

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